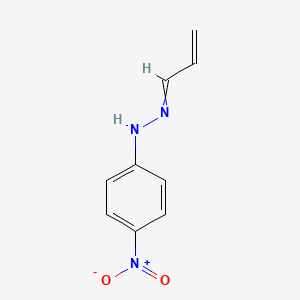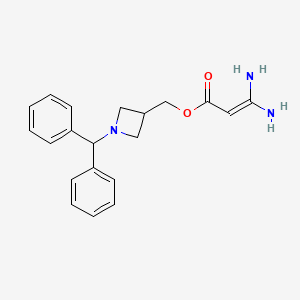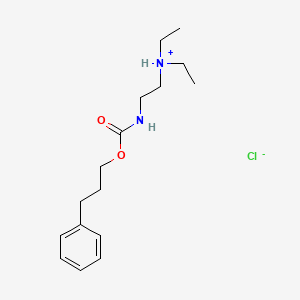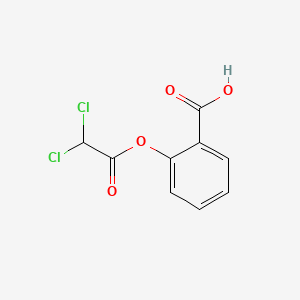
Salicylic acid, dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylic acid, dichloroacetate is a compound that combines the properties of salicylic acid and dichloroacetic acid. . Dichloroacetic acid, on the other hand, is an analogue of acetic acid where two hydrogen atoms are replaced by chlorine atoms. It is known for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, dichloroacetate involves the esterification of salicylic acid with dichloroacetic acid. This reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to proceed efficiently. The reaction conditions often involve heating the mixture to promote esterification .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Salicylic acid, dichloroacetate can undergo various chemical reactions, including:
Esterification: As mentioned, the compound itself is formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to salicylic acid and dichloroacetic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Catalysts: Sulfuric acid, phosphoric acid for esterification.
Hydrolysis Agents: Strong acids or bases for hydrolysis.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Major Products Formed
Hydrolysis: Salicylic acid and dichloroacetic acid.
Oxidation: Depending on the conditions, various oxidized derivatives of salicylic acid and dichloroacetic acid.
Aplicaciones Científicas De Investigación
Salicylic acid, dichloroacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of salicylic acid, dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase by the dichloroacetate component. This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation over glycolysis in cancer cells. This shift in metabolism can induce apoptosis in cancer cells . The salicylic acid component may contribute additional anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Acetylsalicylic Acid (Aspirin): Similar in that it is also derived from salicylic acid but differs in its acetyl group instead of dichloroacetate.
Dichloroacetic Acid: Shares the dichloroacetate component but lacks the salicylic acid moiety.
Methyl Salicylate: Another ester of salicylic acid, used primarily as a flavoring agent.
Uniqueness
Salicylic acid, dichloroacetate is unique in combining the properties of both salicylic acid and dichloroacetic acid. This dual functionality allows it to potentially serve as both an anti-inflammatory agent and a metabolic modulator in cancer therapy .
Propiedades
Número CAS |
3545-41-3 |
|---|---|
Fórmula molecular |
C9H6Cl2O4 |
Peso molecular |
249.04 g/mol |
Nombre IUPAC |
2-(2,2-dichloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |
Clave InChI |
MQTWHLCJRJABMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




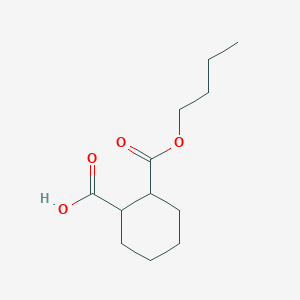
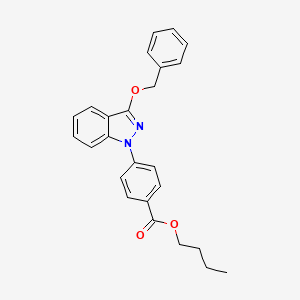
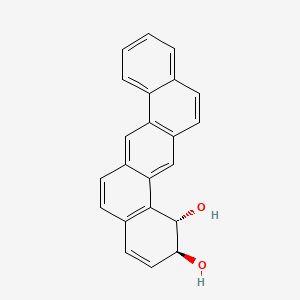

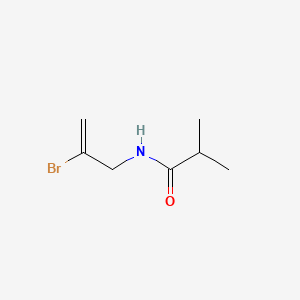
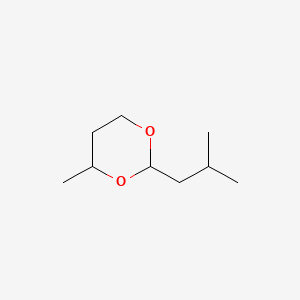
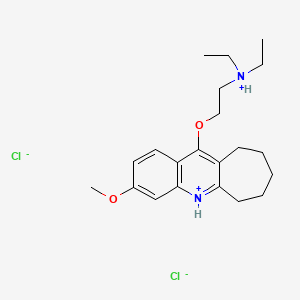
-methanone](/img/structure/B13744928.png)
